An In-Depth Technical Guide to 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: Natural Origin, Biosynthesis, and Biological Activities
An In-Depth Technical Guide to 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: Natural Origin, Biosynthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sesquiterpenoid, 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one. This document details its natural origin, biosynthetic pathway, and known biological activities, with a focus on its potential as a modulator of inflammatory responses. Methodologies for the extraction and isolation of related compounds are presented to guide research efforts. While specific quantitative data for this compound is limited in publicly available literature, representative data for structurally similar sesquiterpenoids isolated from the same natural source are provided for comparative purposes. This guide aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a spirovetivane-type sesquiterpenoid, a class of C15 isoprenoids characterized by a distinctive spiro[4.5]decane carbon skeleton. Sesquiterpenoids are a diverse group of secondary metabolites found in various plants and fungi, often produced as defense compounds.[1] This particular compound has been isolated from the herbs of Datura metel, a plant belonging to the Solanaceae family.[2][3] The spirovetivane skeleton, coupled with hydroxyl and ketone functionalities, suggests potential for interesting biological activities, making it a molecule of interest for further investigation.
Natural Origin and Biosynthesis
The primary natural source of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is the plant Datura metel L.[2][3] Sesquiterpenoids within this plant are part of its defensive chemical arsenal.
The biosynthesis of spirovetivane sesquiterpenoids begins with the universal precursor for all isoprenoids, farnesyl pyrophosphate (FPP). The key enzymatic step is the cyclization of FPP, catalyzed by vetispiradiene synthase, to form the characteristic spirovetivane skeleton. Subsequent enzymatic modifications, such as hydroxylation and oxidation, lead to the diverse array of spirovetivane derivatives, including 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one.
Caption: Biosynthesis of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one.
Biological Activities and Potential Signaling Pathways
While specific biological activity data for 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is not extensively documented, numerous sesquiterpenoids isolated from Datura metel have demonstrated significant anti-inflammatory and cytotoxic effects.[4][5]
Anti-Inflammatory Activity
As a class of compounds, sesquiterpenoids are known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. It is hypothesized that sesquiterpenoids like 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one may exert their anti-inflammatory effects by inhibiting a key step in this pathway, such as the activity of the IKK complex.[7]
Caption: Proposed NF-κB signaling pathway inhibition.
Cytotoxic Activity
Several sesquiterpenoids isolated from Datura species have shown cytotoxic activity against various cancer cell lines. For instance, a new vetispirane-type sesquiterpenoid glycoside from Datura metel exhibited pronounced cytotoxicity against SGC-7901 and HeLa cells.[1] While specific data for 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is unavailable, the shared spirovetivane skeleton suggests it may possess similar properties worth investigating.
Quantitative Data
| Compound Class | Plant Part | Extraction Solvent | Yield (%) | Biological Activity | Cell Line | IC50 (µM) | Reference |
| Sesquiterpenoids | Leaves | Methanol | 85.36 | - | - | - | [8] |
| Vetispirane-type sesquiterpenoid glycoside (dmetelisproside A) | Leaves | Not specified | Not specified | Cytotoxicity | SGC-7901 | 21.43 - 29.51 | [1] |
| Vetispirane-type sesquiterpenoid glycoside (dmetelisproside A) | Leaves | Not specified | Not specified | Cytotoxicity | HeLa | 21.43 - 29.51 | [1] |
| Various Sesquiterpenoids | Leaves | Ethanol-water (7:3) | Not specified | Anti-inflammatory (NO production) | RAW264.7 | 9.33 - 17.02 | [4] |
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of sesquiterpenoids from Datura metel, which can be adapted for the specific isolation of 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one.
Plant Material and Extraction
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Collection and Preparation: Collect fresh leaves of Datura metel. Air-dry the leaves in the shade and then grind them into a coarse powder.
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Extraction: Macerate the powdered leaves in a suitable solvent system, such as an ethanol-water mixture (e.g., 7:3 v/v), at room temperature for an extended period (e.g., 3 x 24 hours).[4] Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
Caption: General workflow for the extraction of sesquiterpenoids.
Isolation and Purification
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Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
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Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the target compound, to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate.
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Further Purification: Combine fractions containing the compound of interest based on Thin Layer Chromatography (TLC) analysis. Further purify these fractions using repeated column chromatography on silica gel and Sephadex LH-20.
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Final Purification: Achieve final purification by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
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Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
11S,12-Dihydroxyspirovetiv-1(10)-en-2-one, a spirovetivane sesquiterpenoid from Datura metel, represents a promising natural product for further pharmacological investigation. Based on the known activities of related compounds from the same source, it is likely to possess anti-inflammatory and potentially cytotoxic properties, possibly through the modulation of the NF-κB signaling pathway. This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this and other related sesquiterpenoids. Further studies are warranted to isolate this compound in sufficient quantities for comprehensive biological evaluation and to elucidate its precise mechanism of action.
References
- 1. A new sesquiterpenoid with cytotoxic and anti-inflammatory activity from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory sesquiterpenoids from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
